(1S)-1-(1H-benzimidazol-2-yl)ethanamine
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Overview
Description
“(1S)-1-(1H-benzimidazol-2-yl)ethanamine” is a compound that contains a benzimidazole group, which is a fused benzene and imidazole ring . Benzimidazole derivatives are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for “(1S)-1-(1H-benzimidazol-2-yl)ethanamine” were not found, benzimidazole compounds are generally synthesized through the reaction of o-phenylenediamine with carboxylic acids .Molecular Structure Analysis
The molecular structure of benzimidazole compounds typically consists of a fused benzene and imidazole ring . The exact structure of “(1S)-1-(1H-benzimidazol-2-yl)ethanamine” could not be found.Chemical Reactions Analysis
The chemical reactions of benzimidazole compounds can vary widely depending on the specific compound and conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole compounds can vary depending on the specific compound .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “(1S)-1-(1H-benzimidazol-2-yl)ethanamine”:
Antibacterial Activity
This compound has been used in the synthesis of new bis-benzimidazole derivatives, which have shown promising antibacterial activity. One such derivative demonstrated good activity against various bacterial strains .
Chemosensor Development
The compound has been involved in the catalytic synthesis of potential chemosensors for detecting metal ions. Specifically, it has been used to create a selective fluorescent sensor for Fe3+ ions .
Chemical Properties Analysis
Researchers refer to databases like ChemicalBook to understand the chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information of derivatives of this compound .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S)-1-(1H-benzimidazol-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSULSSADMIWQD-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(1H-benzimidazol-2-yl)ethanamine | |
CAS RN |
925689-54-9 |
Source
|
Record name | (1S)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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